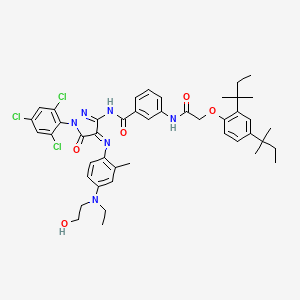![molecular formula C24H32Cl4N10Zn B14469925 zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride CAS No. 67846-03-1](/img/structure/B14469925.png)
zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride is a complex chemical compound that features a zinc ion coordinated with a tetrachloride anion and an organic ligand The organic ligand contains an imidazole ring substituted with a diazenyl group and a methylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the imidazole ring.
Coordination with Zinc and Tetrachloride: The final step involves the coordination of the organic ligand with zinc ions in the presence of tetrachloride anions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the diazenyl group.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the methylaniline moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Products may include imidazole N-oxides and diazenyl oxides.
Reduction: Products include primary amines and secondary amines.
Substitution: Various substituted imidazole and methylaniline derivatives.
科学的研究の応用
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
作用機序
The compound exerts its effects through various mechanisms:
Coordination with Metal Ions: The imidazole ring and diazenyl group can coordinate with metal ions, influencing their reactivity and stability.
Interaction with Biological Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: Pathways such as oxidative stress response, apoptosis, and signal transduction may be affected by the compound.
類似化合物との比較
Similar Compounds
- 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride
- Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;trichloride
Uniqueness
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride is unique due to its specific coordination with zinc and tetrachloride, which imparts distinct chemical and biological properties
特性
CAS番号 |
67846-03-1 |
|---|---|
分子式 |
C24H32Cl4N10Zn |
分子量 |
667.8 g/mol |
IUPAC名 |
zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride |
InChI |
InChI=1S/2C12H15N5.4ClH.Zn/c2*1-13-10-4-6-11(7-5-10)14-15-12-16(2)8-9-17(12)3;;;;;/h2*4-9H,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChIキー |
DHKXLLNSQDFXAO-UHFFFAOYSA-L |
正規SMILES |
CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14469852.png)

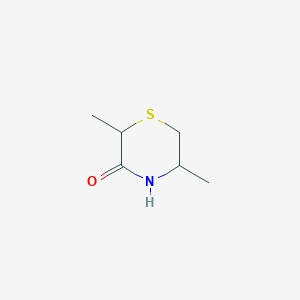
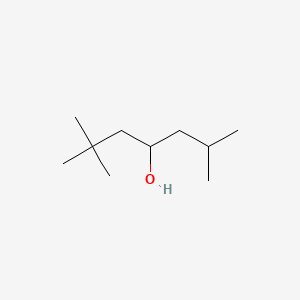
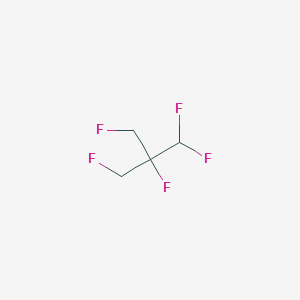

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

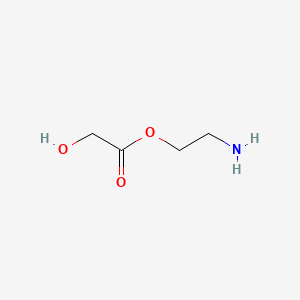
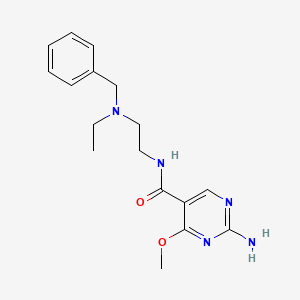

![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

